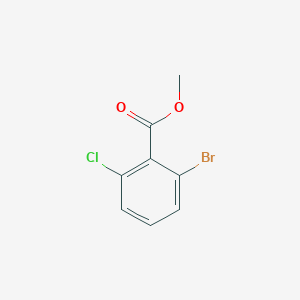

Methyl 2-bromo-6-chlorobenzoate

Beschreibung

The exact mass of the compound Methyl 2-bromo-6-chlorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-bromo-6-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-6-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-bromo-6-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNZTSBNXMQBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374926 | |

| Record name | methyl 2-bromo-6-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685892-23-3 | |

| Record name | Methyl 2-bromo-6-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685892-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-bromo-6-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 685892-23-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Ortho-Substituted Building Block

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-bromo-6-chlorobenzoate

This guide provides a comprehensive technical overview of Methyl 2-bromo-6-chlorobenzoate, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, reactivity, and applications, with a strong emphasis on the practical insights essential for laboratory and process scale-up operations.

Methyl 2-bromo-6-chlorobenzoate (CAS No: 685892-23-3) is a di-halogenated aromatic ester that serves as a valuable and versatile building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring sterically hindered and electronically distinct halogen atoms (bromine and chlorine) ortho to a methyl ester, makes it a strategic precursor for the synthesis of complex molecular architectures. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective functionalization, a critical attribute in the multi-step synthesis of pharmaceutical agents and other fine chemicals.[3][4] This guide will explore the fundamental properties and synthetic utility of this important intermediate.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is foundational to its successful application in research and development.

Core Chemical Properties

The key identifying and physical properties of Methyl 2-bromo-6-chlorobenzoate are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | methyl 2-bromo-6-chlorobenzoate | [1] |

| CAS Number | 685892-23-3 | [1][2] |

| Molecular Formula | C₈H₆BrClO₂ | [1][2] |

| Molecular Weight | 249.49 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=C(C=CC=C1Br)Cl | [1] |

| InChI Key | XSNZTSBNXMQBRI-UHFFFAOYSA-N | [1] |

| Appearance | Crystalline solid (typical) | [5] |

| Purity | Typically ≥98% | [2] |

Spectroscopic Signature

While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds like methyl 2-bromobenzoate.[6][7]

-

¹H NMR: The spectrum is expected to show two distinct regions. A singlet around 3.9 ppm for the methyl ester protons (-OCH₃). The aromatic region (7.2-7.6 ppm) would display a complex multiplet pattern corresponding to the three protons on the benzene ring.

-

¹³C NMR: The spectrum will feature a signal for the methyl carbon around 53 ppm and a carbonyl carbon signal near 165 ppm. The six aromatic carbons would appear between 120-140 ppm, with the carbons directly attached to the halogens (C-Br and C-Cl) being significantly influenced by their electronegativity.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester group around 1720-1740 cm⁻¹, C-O stretching bands between 1100-1300 cm⁻¹, and C-H stretching for the aromatic ring just above 3000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio), resulting in prominent M, M+2, and M+4 peaks.

Synthesis: A Scalable and Robust Process

The synthesis of Methyl 2-bromo-6-chlorobenzoate is not trivial due to the sterically demanding 2,6-disubstitution pattern. A robust and scalable two-step process has been developed, which is crucial for programs requiring kilogram quantities of the material.[8]

The primary strategy hinges on the o-lithiation of a readily available starting material, 3-bromochlorobenzene, followed by carboxylation and subsequent esterification.[5][8] This approach avoids the direct oxidation of a toluene derivative, which can be less efficient.[8]

Synthetic Workflow Diagram

The following diagram outlines the key steps in the manufacturing process.

Caption: Scalable two-step synthesis of Methyl 2-bromo-6-chlorobenzoate.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a validated pilot plant process.[5][8]

Step 1: Synthesis of 2-Bromo-6-chlorobenzoic Acid

-

Reactor Setup: Charge a cryo-rated, inerted reactor with anhydrous tetrahydrofuran (THF). Cool the solvent to -75 °C using a suitable cooling system (e.g., cryo-jacket or liquid nitrogen). Vigilant temperature control is paramount to prevent an exothermic benzyne decomposition pathway, which can initiate around -70 °C.[5][9]

-

Base Preparation: In a separate vessel, prepare a solution of lithium 2,2,6,6-tetramethylpiperidide (LTMP) by adding n-butyllithium to 2,2,6,6-tetramethylpiperidine in THF at a controlled temperature.

-

o-Lithiation: Slowly add the prepared LTMP solution to the cold THF in the main reactor. Then, add 3-bromochlorobenzene dropwise, ensuring the internal temperature does not exceed -75 °C. Stir the resulting mixture for 1-2 hours at this temperature.

-

Carboxylation: Bubble carbon dioxide gas (CO₂) through the reaction mixture. This step is exothermic and requires careful monitoring to maintain the temperature below -70 °C.

-

Quench and Workup: Once the carboxylation is complete, allow the mixture to warm to room temperature. Quench the reaction by adding water. Perform a phase separation, and extract the aqueous layer with a suitable organic solvent (e.g., isopropyl acetate) to recover any dissolved product. Acidify the aqueous layer to precipitate the 2-bromo-6-chlorobenzoic acid.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

Step 2: Esterification to Methyl 2-bromo-6-chlorobenzoate

-

Reaction Setup: To a reactor containing the 2-bromo-6-chlorobenzoic acid from the previous step, add a suitable solvent like acetone or THF.

-

Base and Alkylating Agent: Add potassium carbonate (K₂CO₃) as the base, followed by the slow addition of methyl iodide (CH₃I).

-

Reaction: Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Isolation and Crystallization: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization. A solvent switch to a system like isopropyl acetate/water is effective, yielding the final product as a crystalline solid with high purity (>99%).[5]

Chemical Reactivity and Synthetic Applications

The synthetic utility of Methyl 2-bromo-6-chlorobenzoate stems from the differential reactivity of its two halogen substituents, which allows for selective and sequential cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds.[10][11] In Methyl 2-bromo-6-chlorobenzoate, the C(sp²)-Br bond is significantly more reactive than the C(sp²)-Cl bond under typical Suzuki conditions. This difference in reactivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition step with the Pd(0) catalyst.[4] This allows for the selective substitution of the bromine atom while leaving the chlorine atom intact for subsequent transformations.

Suzuki Coupling Catalytic Cycle

The mechanism for the selective Suzuki coupling at the C-Br position is illustrated below.

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Selective Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add Methyl 2-bromo-6-chlorobenzoate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 equiv).[10]

-

Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos or PCy₃·HBF₄, 4-10 mol%).[4][10]

-

Solvent: Add an anhydrous, degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).[11]

-

Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup and Purification: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Other Reactions

-

Nucleophilic Aromatic Substitution (SNA_r): While the electron-withdrawing ester group provides some activation, displacing the chlorine via S_N_Ar typically requires harsh conditions (high temperatures, strong nucleophiles) due to the relatively electron-rich nature of the ring.[12]

-

Ester Manipulation: The methyl ester group can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid, or amidation to form amides, providing further avenues for molecular diversification.

Safety, Handling, and Disposal

Proper handling of Methyl 2-bromo-6-chlorobenzoate is essential for laboratory safety. The following information is compiled from standard Safety Data Sheets (SDS).[13][14][15]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: ECHA GHS Classification[1][15]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16] Ensure eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield meeting standards like EN166 (EU) or OSHA 29 CFR 1910.133 (US).[13]

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). A lab coat and closed-toe shoes are mandatory.[16]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[16]

-

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents.[17]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This should be done via an approved waste disposal plant.[13]

Conclusion

Methyl 2-bromo-6-chlorobenzoate is a high-value intermediate whose utility is defined by its unique structural features. The sterically hindered environment and, most importantly, the differential reactivity of its C-Br and C-Cl bonds, enable its use in selective, sequential cross-coupling reactions. The development of a robust and scalable o-lithiation-based synthesis has made this compound accessible for large-scale drug development programs. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is critical for any scientist aiming to leverage this versatile building block in the pursuit of novel molecular discovery.

References

-

Humphrey, G. R., et al. (2003). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. Organic Process Research & Development, 7(4), 591-594. [Link]

-

American Chemical Society. (n.d.). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. ACS Publications. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-bromo-6-chlorobenzoate. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. ResearchGate. [Link]

-

CP Lab Safety. (n.d.). Methyl 2-bromo-6-chlorobenzoate, min 98%. CP Lab Safety. [Link]

-

PubChemLite. (n.d.). Methyl 2-bromo-6-chlorobenzoate (C8H6BrClO2). PubChemLite. [Link]

-

NIST. (2014). Safety Data Sheet - m-Chlorobenzoic acid. NIST. [Link] (Note: SDS for a related compound to illustrate general principles).

-

KPU Pressbooks. (n.d.). Nucleophilic Substitution Reactions Overview. Organic Chemistry I. [Link]

-

Wychem. (n.d.). Methyl 2-bromo-6-chlorobenzoate. Wychem. [Link]

-

NIST. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-bromo-6-fluorobenzoate. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-bromobenzoate. PubChem Compound Database. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Li, Y., et al. (2018). Pd-Catalyzed, Highly Selective C(sp²)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(8), 2038. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

PubChemLite. (n.d.). Methyl 2-bromo-3-chlorobenzoate (C8H6BrClO2). PubChemLite. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

Sources

- 1. Methyl 2-bromo-6-chlorobenzoate | C8H6BrClO2 | CID 2759827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Methyl 2-bromo-6-chlorobenzoate | Call Wychem 01440 820338 [wychem.com]

- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methyl-2-bromobenzoate [webbook.nist.gov]

- 7. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fishersci.com [fishersci.com]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 15. Page loading... [guidechem.com]

- 16. biosynth.com [biosynth.com]

- 17. tsapps.nist.gov [tsapps.nist.gov]

The Strategic Utility of Methyl 2-bromo-6-chlorobenzoate in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-bromo-6-chlorobenzoate, a seemingly simple di-halogenated benzoic acid derivative, has emerged as a crucial intermediate, offering a unique combination of sterically hindered yet reactive sites. Its CAS Number is 685892-23-3. This guide provides an in-depth exploration of Methyl 2-bromo-6-chlorobenzoate, from its fundamental physicochemical properties to its synthesis and diverse applications, with a particular focus on insights relevant to professionals in the pharmaceutical and chemical research sectors.

Physicochemical Properties and Structural Attributes

A thorough understanding of a reagent's properties is the bedrock of its effective application. Methyl 2-bromo-6-chlorobenzoate is a crystalline solid at room temperature, a characteristic that facilitates its handling and storage. The strategic placement of the bromo and chloro substituents ortho to the methyl ester creates a sterically demanding environment, a feature that can be exploited to direct the regioselectivity of subsequent transformations.

| Property | Value | Source |

| CAS Number | 685892-23-3 | |

| Molecular Formula | C8H6BrClO2 | |

| Molecular Weight | 249.5 g/mol | |

| Appearance | Crystalline solid | |

| Purity | Typically ≥98% |

The interplay of the electron-withdrawing halogen atoms and the ester group significantly influences the reactivity of the aromatic ring and the susceptibility of the ester to hydrolysis. This electronic profile is a key determinant in its synthetic utility.

A Robust and Scalable Synthesis: The Merck Process

The demand for kilogram quantities of Methyl 2-bromo-6-chlorobenzoate, particularly within the pharmaceutical industry, necessitated the development of a robust and scalable synthetic route. Initial attempts to outsource its production proved challenging, highlighting the non-trivial nature of its synthesis. A notable and successful approach, developed by researchers at Merck, hinges on a two-step process starting from the readily available 3-bromochlorobenzene.

This process showcases a strategic application of ortho-lithiation chemistry, a powerful tool for the functionalization of aromatic rings.

Synthetic Workflow Overview

Caption: Scalable synthesis of Methyl 2-bromo-6-chlorobenzoate via o-lithiation/carboxylation and subsequent esterification.

Detailed Experimental Protocol (Adapted from the Merck Process)

Step 1: Synthesis of 2-bromo-6-chlorobenzoic acid

-

A solution of 2,2,6,6-tetramethylpiperidine in tetrahydrofuran (THF) is cooled to -75 °C under a nitrogen atmosphere.

-

n-Butyllithium is added dropwise, maintaining the temperature below -70 °C to form Lithium 2,2,6,6-tetramethylpiperidide (LTMP). Vigilant temperature control is critical to prevent the formation of an exothermic benzyne decomposition pathway.

-

A solution of 3-bromochlorobenzene in THF is then added slowly to the LTMP solution, again maintaining a temperature of -75 °C.

-

The resulting solution is stirred for a period to ensure complete ortho-lithiation.

-

The reaction mixture is then quenched by pouring it over crushed dry ice (solid CO2).

-

After warming to room temperature, the reaction is worked up by acidification and extraction to yield 2-bromo-6-chlorobenzoic acid.

Step 2: Synthesis of Methyl 2-bromo-6-chlorobenzoate

-

To a solution of 2-bromo-6-chlorobenzoic acid in a suitable solvent such as acetone, potassium carbonate is added.

-

Methyl iodide is then added, and the mixture is heated to reflux.

-

Upon completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified by crystallization, typically from a solvent system like methanol/water, to afford Methyl 2-bromo-6-chlorobenzoate in high purity and yield. This crystallization step is crucial for achieving the high purity required for subsequent applications.

This robust process has been successfully scaled to produce over 120 kg of the target compound with greater than 99% purity, demonstrating its industrial viability.

Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of Methyl 2-bromo-6-chlorobenzoate makes it a valuable precursor for a variety of complex molecules, particularly in the synthesis of pharmaceutical ingredients. The differential reactivity of the bromine and chlorine atoms allows for selective transformations, such as cross-coupling reactions.

Logical Flow of Synthetic Transformations

An In-depth Technical Guide to the Physical Properties of Methyl 2-bromo-6-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2-bromo-6-chlorobenzoate, a halogenated aromatic ester of significant interest in synthetic organic chemistry and drug discovery. The document details its molecular structure, molecular weight, and key physicochemical characteristics, including its melting point and predicted boiling point and density. Standardized protocols for the experimental determination of these properties are presented, offering researchers a robust framework for empirical validation. Furthermore, this guide discusses the expected spectral characteristics based on its molecular structure and available data for analogous compounds, providing a valuable reference for compound identification and characterization. Safety and handling considerations are also briefly addressed to ensure its proper use in a laboratory setting.

Introduction

Methyl 2-bromo-6-chlorobenzoate is a disubstituted methyl benzoate derivative featuring both bromine and chlorine atoms on the benzene ring. This unique substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities, including pharmacologically active compounds. An accurate understanding of its physical properties is paramount for its effective use in reaction design, process development, purification, and formulation. This guide aims to consolidate the available data and provide practical, field-proven methodologies for its characterization.

Molecular and Physicochemical Properties

The fundamental properties of Methyl 2-bromo-6-chlorobenzoate are summarized in the table below. These values are essential for stoichiometric calculations, analytical method development, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₂ | [PubChem][1] |

| Molecular Weight | 249.49 g/mol | [PubChem][1] |

| CAS Number | 685892-23-3 | [PubChem][1] |

| Physical State | Solid | [Fluorochem][2] |

| Melting Point | 54 - 56 °C | [Fluorochem][2] |

| Boiling Point | Predicted: >200 °C | |

| Density | Predicted: >1.5 g/mL | |

| Flash Point | 110 °C | [Fluorochem][2] |

Causality Behind Properties: The solid state of Methyl 2-bromo-6-chlorobenzoate at room temperature is a consequence of its relatively high molecular weight and the presence of polar carbon-halogen and carbonyl bonds, which contribute to significant intermolecular forces (dipole-dipole interactions and van der Waals forces) in the crystal lattice. The melting point of 54-56 °C is a direct measure of the energy required to overcome these forces.[2] The high boiling point, although not experimentally determined, is anticipated due to these same intermolecular attractions. The presence of dense halogen atoms suggests a density greater than that of water.

Experimental Determination of Physical Properties

For researchers requiring empirical verification of the physical properties of Methyl 2-bromo-6-chlorobenzoate, the following established protocols are recommended.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid like Methyl 2-bromo-6-chlorobenzoate, a sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Workflow for Melting Point Determination:

Caption: Workflow for accurate melting point determination.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the Methyl 2-bromo-6-chlorobenzoate sample is completely dry and finely powdered to ensure uniform heat distribution.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Approximate Determination: Heat the sample rapidly to get an approximate melting range. This saves time in subsequent, more accurate measurements.

-

Accurate Determination: Allow the apparatus to cool. Then, with a fresh sample, heat at a rate of 1-2 °C per minute as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Profile

Understanding the solubility of Methyl 2-bromo-6-chlorobenzoate is crucial for selecting appropriate solvents for reactions, extractions, and chromatographic purification.

Logical Flow for Solubility Testing:

Caption: Systematic approach for determining solubility.

Predicted Solubility: Based on its structure, Methyl 2-bromo-6-chlorobenzoate is expected to be poorly soluble in water but soluble in a range of common organic solvents.

Step-by-Step Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Preparation: To a small test tube, add a known amount of Methyl 2-bromo-6-chlorobenzoate (e.g., 10 mg).

-

Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.

-

Observation: Observe if the solid dissolves completely.

-

Quantification: Record the approximate amount of solvent required to dissolve the sample to classify solubility (e.g., very soluble, soluble, sparingly soluble, insoluble).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the ortho-, meta-, and para- relationships and the differing electronic effects of the bromo, chloro, and ester groups, these protons will likely exhibit complex splitting patterns (e.g., doublets, triplets, or multiplets).

-

Methyl Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons of the ester group is expected to appear in the upfield region (typically δ 3.5-4.0 ppm).

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will produce a signal in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons directly attached to the halogens (C-Br and C-Cl) will be significantly affected.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester will show a signal in the upfield region, typically around δ 50-60 ppm.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

-

C=O Stretch (Ester): A strong, characteristic absorption band is expected in the region of 1720-1740 cm⁻¹. This is one of the most prominent peaks in the spectrum.

-

C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch of the ester is expected between 1100-1300 cm⁻¹.

-

C-H Stretch (Aromatic): Absorption bands for the aromatic C-H stretches will appear above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several peaks of variable intensity are expected in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations within the benzene ring.

-

C-Cl and C-Br Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Safety and Handling

Methyl 2-bromo-6-chlorobenzoate is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Skin Protection: Wear chemical-resistant gloves and a lab coat.

-

Inhalation: Avoid breathing dust or vapors.

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the physical properties of Methyl 2-bromo-6-chlorobenzoate, grounded in available data and established scientific principles. While key experimental values for some properties are yet to be widely published, the provided protocols and predictive analyses offer a solid foundation for researchers. The information and methodologies presented herein are intended to support the safe and effective use of this versatile compound in research and development.

References

-

CP Lab Safety. Methyl 2-bromo-6-chlorobenzoate, min 98%, 1 gram. [Link]

-

PubChem. Methyl 2-bromo-6-chlorobenzoate. [Link]

Sources

An In-depth Technical Guide on the Core Starting Materials for Methyl 2-bromo-6-chlorobenzoate Synthesis

Introduction

Methyl 2-bromo-6-chlorobenzoate is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern, with halogen atoms ortho to the ester group, provides multiple reactive sites for further functionalization, making it a valuable intermediate in organic synthesis.[1] This guide provides an in-depth analysis of the primary synthetic routes to Methyl 2-bromo-6-chlorobenzoate, focusing on the selection of starting materials and the rationale behind the chosen synthetic strategies. We will explore the common pathways, including those starting from 2-amino-6-chlorobenzoic acid and 2,6-dichlorobenzoic acid, and delve into the experimental details and mechanistic considerations for each.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of Methyl 2-bromo-6-chlorobenzoate typically begins with a suitably substituted benzoic acid derivative, which is then subjected to halogenation and esterification reactions. The choice of the initial starting material is a critical decision that influences the overall efficiency, cost-effectiveness, and scalability of the synthesis. Two principal strategies have emerged as the most practical and widely adopted approaches.

Synthetic Pathway Comparison

| Starting Material | Key Transformation(s) | Advantages | Disadvantages |

| 2-Amino-6-chlorobenzoic acid | Sandmeyer Reaction, Esterification | Readily available starting material, well-established reaction. | Multi-step process, potential for side reactions. |

| 2,6-Dichlorobenzoic acid | Bromination, Esterification | Fewer steps, potentially higher overall yield. | Bromination can be less regioselective, requiring careful control. |

Pathway 1: The Sandmeyer Reaction Approach from 2-Amino-6-chlorobenzoic Acid

A classic and reliable method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction.[2] This approach utilizes an amino group as a handle for diazotization followed by substitution with a bromide ion, catalyzed by a copper(I) salt.[2]

Conceptual Workflow

Caption: Synthetic route via the Sandmeyer reaction.

Mechanistic Rationale and Experimental Protocol

-

Diazotization of 2-Amino-6-chlorobenzoic acid: The synthesis commences with the diazotization of 2-amino-6-chlorobenzoic acid. This reaction is typically carried out in an acidic medium, such as hydrobromic acid, with sodium nitrite at low temperatures (0-5 °C) to form the corresponding aryl diazonium salt.[3] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Sandmeyer Reaction: The freshly prepared diazonium salt is then treated with a solution of copper(I) bromide.[2] The copper(I) catalyst facilitates the replacement of the diazonium group with a bromide ion through a single-electron transfer mechanism, leading to the formation of an aryl radical intermediate and the liberation of nitrogen gas.[2]

-

Esterification: The resulting 2-bromo-6-chlorobenzoic acid is then esterified to yield the final product. A common method is the Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[4] Alternatively, esterification can be achieved under milder conditions using reagents like methyl iodide and a base such as potassium carbonate.[5]

Step-by-Step Experimental Protocol:

-

Step 1: Diazotization and Sandmeyer Reaction.

-

Dissolve 2-amino-4-chlorobenzoic acid in 48% hydrobromic acid and cool the mixture in an ice bath.[6]

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.[6]

-

Stir the resulting mixture at 0 °C for 2 hours.[6]

-

In a separate flask, prepare a solution of copper(I) bromide.

-

Add the cold diazonium salt solution dropwise to the copper bromide solution.[6]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[6]

-

Extract the product, 2-bromo-6-chlorobenzoic acid, with a suitable organic solvent.[6]

-

-

Step 2: Esterification.

-

Dissolve the crude 2-bromo-6-chlorobenzoic acid in methanol.

-

Pass dry hydrogen chloride gas through the solution until it begins to reflux.[4]

-

Stir the reaction mixture at room temperature overnight.[4]

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the crude product in an organic solvent and wash with water and brine.[4]

-

Dry the organic phase and concentrate to obtain Methyl 2-bromo-6-chlorobenzoate.[4]

-

Pathway 2: Direct Bromination of 2,6-Dichlorobenzoic Acid

An alternative and more direct route involves the electrophilic bromination of 2,6-dichlorobenzoic acid. This approach circumvents the need for the Sandmeyer reaction, potentially leading to a more streamlined process.

Conceptual Workflow

Caption: Synthetic route via direct bromination.

Mechanistic Rationale and Experimental Protocol

-

Electrophilic Aromatic Substitution (Bromination): The key step in this pathway is the regioselective bromination of 2,6-dichlorobenzoic acid. The two chlorine atoms are ortho, para-directing groups, but the steric hindrance at the positions adjacent to the chlorine atoms favors substitution at the less hindered position. Common brominating agents include N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid.[7] The strong acid protonates the NBS, generating a more potent electrophilic bromine species.

-

Esterification: Following the bromination, the resulting 2-bromo-6-chlorobenzoic acid is esterified using similar methods as described in Pathway 1 to afford the target molecule.

Step-by-Step Experimental Protocol:

-

Step 1: Bromination.

-

In a reaction vessel, dissolve 2-chlorobenzoic acid in concentrated sulfuric acid.[7]

-

Add N-bromosuccinimide to the solution while stirring.[7]

-

Control the reaction temperature as specified in the chosen literature procedure.[7]

-

After the reaction is complete, pour the mixture into an ice-water bath to precipitate the crude product.[7]

-

Filter and wash the solid to obtain 2-bromo-6-chlorobenzoic acid.

-

-

Step 2: Esterification.

-

Follow the esterification procedure outlined in Pathway 1 to convert 2-bromo-6-chlorobenzoic acid to Methyl 2-bromo-6-chlorobenzoate.

-

Starting Material Availability and Cost Considerations

The choice of starting material is often influenced by its commercial availability and cost.

| Starting Material | Typical Purity | Supplier Examples | Indicative Pricing |

| 2-Amino-6-chlorobenzoic acid | >97% | Thermo Scientific Chemicals[8], Vista Speciality Chemicals[9] | Varies, can be sourced in bulk. |

| 2,6-Dichlorobenzoic acid | >97% | P212121 Store[10], Thermo Scientific Chemicals[11] | Generally available and cost-effective.[10][11] |

Note: Pricing is subject to change and depends on the supplier and quantity purchased.

Conclusion

The synthesis of Methyl 2-bromo-6-chlorobenzoate can be effectively achieved through two primary routes, each with its own set of advantages and considerations. The Sandmeyer reaction approach, starting from 2-amino-6-chlorobenzoic acid, is a well-established and reliable method. The direct bromination of 2,6-dichlorobenzoic acid offers a more concise synthetic sequence. The ultimate choice of starting material and synthetic strategy will depend on a variety of factors, including the scale of the synthesis, cost constraints, and the available laboratory infrastructure. Both 2-amino-6-chlorobenzoic acid and 2,6-dichlorobenzoic acid are readily available commercial starting materials, providing flexibility for researchers and process chemists.[8][9][10][11]

References

- Benchchem. 2-Bromo-6-chlorobenzoic Acid | High Purity | RUO.

- Hickey, M. R., et al. (2005). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. Organic Process Research & Development, 9(4), 471-476.

- Thermo Scientific Chemicals. 2-Amino-6-chlorobenzoic acid, 97+% 25 g | Buy Online.

- Hickey, M. R., et al. (2005). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate.

- P212121 Store. 2,6-Dichlorobenzoic acid | CAS 50-30-6.

- Vista Speciality Chemicals.

- ChemicalBook.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Uses and Market Dynamics of 2,6-Dichlorobenzoic Acid.

- Thermo Scientific Chemicals. 2-Amino-6-chlorobenzoic acid, 97+% 10 g | Buy Online.

- ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90)

- Chem-Impex. 2-Amino-6-chlorobenzoic acid.

- Thermo Scientific Chemicals. 2,6-Dichlorobenzoic acid, 97% 25 g | Buy Online | Fisher Scientific.

- Hong Jin. 2,6-Dichlorobenzoic Acid CAS 50-30-6 99% Factory - Price.

- Nordmann. 2,6-Dichlorobenzoic acid.

- ECHEMI. Buy 2-Amino-6-chlorobenzoic acid pharmaceutical grade from Hangzhou Chungyo Chemicals Co., Ltd.

- Google Patents. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.

- Thermo Scientific Chemicals. 2,6-Dichlorobenzoic acid, 97% 100 g | Buy Online.

- Wikipedia. Sandmeyer reaction.

- J&K Scientific. 2,6-Dichlorobenzoic acid, 98% | 50-30-6.

- Google Patents. CN109096086A - A kind of preparation method of 2,6- dihydroxy-benzoic acid.

- Organic Chemistry Portal. Sandmeyer Reaction.

- Google Patents. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.

- PubChem. 2-Bromo-6-chlorobenzoic acid | C7H4BrClO2 | CID 33125.

- Chemistry Stack Exchange.

- Guidechem. What is 2-Amino-6-chlorobenzoic acid and how is it synthesized? - FAQ.

- Benchchem. Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid.

- Chemistry LibreTexts.

- Guidechem. 2-(3-bromo-2-oxopropyl)-6-chlorobenzoic acid ethyl ester 1805737-12-5 wiki.

- Organic Syntheses. 2-bromo-3-methylbenzoic acid.

- Wychem.

- Amerigo Scientific. 2-Bromo-6-chlorobenzoic acid.

- PubChem.

- Biosynth. 2-Amino-6-chlorobenzoic acid | 2148-56-3 | FA38608.

- ChemicalBook. 2-Amino-6-chlorobenzoic acid synthesis.

- NIST WebBook. Benzoic acid, 2,6-dichloro-.

- Guidechem.

- ChemicalBook. 4-Bromo-2-chlorobenzoic acid synthesis.

- Google Patents.

- ChemicalBook. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis.

- Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.

Sources

- 1. 2-Bromo-6-chlorobenzoic Acid | High Purity | RUO [benchchem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [wap.guidechem.com]

- 7. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]

- 8. A10890.14 [thermofisher.com]

- 9. 2-amino 6 Chlorobenzoic Acid at 15000.00 INR in Kalyan | Vista Speciality Chemicals [tradeindia.com]

- 10. store.p212121.com [store.p212121.com]

- 11. 2,6-Dichlorobenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to the Ortho-Lithiation Route for the Synthesis of Methyl 2-bromo-6-chlorobenzoate

<-3a--22_c-3a_--22_s-3a_--22_t-3a_--22_4-3a_--22_5-3a_--22_6-3a_--22_7-3a_--22_8-3a_--22_9-3a_--22_10-3a_--22_11-3a_--22_12-3a_--22_13-3a_--22_14-3a_--22_15-3a_--22_16-3a_--22_17-3a_--22_18-3a_--22_19-3a_--22_20-3a_--22_21-3a_--22_22-3a_--22_23-3a_--22_24-3a_--22_25-3a_--22_26-3a_--22_27-3a_--22_28-3a_--22_29-3a_--22_30-3a_--22_31-3a_--22_32-3a_--22_33-3a_--22_34-3a_-->

This in-depth technical guide provides a comprehensive overview of the synthesis of Methyl 2-bromo-6-chlorobenzoate via a directed ortho-lithiation (DoM) strategy. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the strategic functionalization of aromatic compounds. We will explore the underlying mechanistic principles, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and scalable synthesis.

Introduction: The Power and Precision of Directed Ortho-Lithiation

Directed ortho-lithiation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. It overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho, meta, and para isomers. DoM utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically an alkyllithium, to facilitate deprotonation at the adjacent ortho position. This generates a highly reactive aryllithium intermediate that can be trapped with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.

The strength of the directing group is crucial and follows a general hierarchy. Halogens, such as chlorine, can act as moderate directing groups, increasing the kinetic acidity of the ortho protons. This guide focuses on leveraging the chloro-substituent in a benzoate precursor to direct lithiation and subsequent bromination to yield the sterically hindered and synthetically valuable Methyl 2-bromo-6-chlorobenzoate. This compound serves as a versatile building block in medicinal chemistry and materials science.

Mechanistic Rationale: Unraveling the O-Lithiation Pathway

The synthesis of Methyl 2-bromo-6-chlorobenzoate via o-lithiation hinges on a carefully orchestrated sequence of reactions. The key steps involve the directed deprotonation of a suitable precursor followed by an electrophilic quench with a bromine source.

2.1. The Role of the Directing Group and Lithiating Agent

The chlorine atom in the starting material, 2-chlorobenzoic acid or its methyl ester, serves as the directing group. While not the strongest DMG, its inductive electron-withdrawing effect increases the acidity of the adjacent ortho-protons, making them susceptible to deprotonation by a strong base.

The choice of the lithiating agent is critical. While alkyllithiums like n-butyllithium are commonly used, hindered lithium amides such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred when dealing with substrates containing electrophilic functional groups like esters or carboxylic acids. These less nucleophilic bases minimize the risk of unwanted side reactions, such as addition to the carbonyl group.

2.2. Formation of the Aryllithium Intermediate and Electrophilic Quench

The reaction is typically carried out at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to ensure the stability of the highly reactive aryllithium intermediate. The lithiating agent selectively removes a proton from the position ortho to the chlorine atom, forming a 2-chloro-6-lithiobenzoate species.

This intermediate is then "quenched" by the addition of an electrophilic bromine source. Common brominating agents for this purpose include elemental bromine (Br2), N-bromosuccinimide (NBS), or 1,2-dibromotetrafluoroethane. The aryllithium, a potent nucleophile, attacks the electrophilic bromine, resulting in the formation of the C-Br bond at the 2-position.

Below is a diagram illustrating the proposed reaction mechanism.

An In-depth Technical Guide to the Esterification of 2-Bromo-6-Chlorobenzoic Acid

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Executive Summary

The esterification of 2-bromo-6-chlorobenzoic acid presents a significant synthetic challenge due to profound steric hindrance imposed by its di-ortho-substituted structure. This guide provides a comprehensive analysis of the primary methodologies employed to overcome this obstacle, offering a detailed exploration of their underlying mechanisms, practical applications, and inherent limitations. We will dissect three principal strategies: the classical Fischer-Speier esterification, the highly efficient but hazardous diazomethane-mediated methylation, and the mild, versatile Steglich esterification. Each method is evaluated through the lens of scientific integrity and practical laboratory application, providing researchers with the critical knowledge required to select and optimize the most suitable pathway for their specific synthetic goals. This document serves as a technical whitepaper, blending established chemical principles with field-proven insights to facilitate successful synthesis of these valuable chemical intermediates.

Introduction: The Significance and Challenge of a Sterically Hindered Acid

2-Bromo-6-chlorobenzoic acid is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its esters are valuable intermediates, enabling further functionalization and molecular elaboration. However, the journey from carboxylic acid to ester is far from trivial. The molecule's core challenge lies in its structure: the carboxylic acid group is flanked by two bulky halogen atoms (bromine and chlorine) in

An In-depth Technical Guide on the Safety and Handling of Methyl 2-bromo-6-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-6-chlorobenzoate is a halogenated aromatic compound utilized in various synthetic applications within research and drug development. Its bifunctional nature, possessing both bromo and chloro substituents on the benzoate ring, makes it a versatile building block. However, as with many halogenated organic molecules, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety, handling, storage, and emergency procedures for Methyl 2-bromo-6-chlorobenzoate, designed to empower laboratory personnel with the knowledge to work with this compound safely and effectively.

Hazard Identification and Classification

A foundational aspect of safe laboratory practice is a complete understanding of the inherent hazards of a chemical. Methyl 2-bromo-6-chlorobenzoate is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1][2]

-

Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1][2]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled.[1][2][3]

The compound is designated with the "Warning" signal word.[1][2]

Physicochemical Properties

Understanding the physical and chemical properties of a substance is critical for anticipating its behavior under various laboratory conditions and for designing safe handling procedures.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₂ | [1][2][4] |

| Molecular Weight | 249.49 g/mol | [1][2] |

| CAS Number | 685892-23-3 | [1][2][4] |

| Appearance | White to cream solid/powder | [5][6] |

| Melting Point | 37 - 40 °C / 98.6 - 104 °F | [5] |

| Storage Temperature | Room temperature | [4] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate personal protective equipment.

Engineering Controls

-

Chemical Fume Hood: All handling of Methyl 2-bromo-6-chlorobenzoate, especially when dealing with the solid powder or creating solutions, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7][8]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[3][8]

-

Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation where the compound is handled.[3]

Personal Protective Equipment (PPE)

The selection of PPE is the final line of defense against exposure.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[3][9]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. It is crucial to consult the glove manufacturer's compatibility data for halogenated aromatic compounds.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

-

Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.

Handling

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]

-

Prevent Dust and Vapor Generation: Handle the solid form of the compound carefully to avoid creating dust. When preparing solutions, add the solid to the solvent slowly.

-

Grounding and Bonding: For operations involving large quantities of the compound where static electricity could be a concern, ensure proper grounding and bonding of containers and equipment.[10][11]

-

Transport: When moving the chemical, use a secondary container to mitigate the risk of spills from accidental drops or breakage.[7][12]

Storage

-

Container Integrity: Store in a tightly closed, properly labeled container.[2][3]

-

Ventilation: Keep in a cool, dry, and well-ventilated area.[3][8][12]

-

Incompatibilities: Store away from strong oxidizing agents.[3][6]

-

Segregation: Do not store with incompatible materials. It is good practice to segregate halogenated compounds from other chemical classes.[13][14]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][5]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][5]

-

Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill Response

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[7]

-

Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[7]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Contact your institution's emergency response team.

-

Waste Disposal

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

-

Waste Classification: Methyl 2-bromo-6-chlorobenzoate and any materials contaminated with it should be treated as hazardous waste.

-

Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[15][16][17] This is important for both safety and cost-effective disposal, as the treatment methods for these two types of waste differ significantly.[16][17]

-

Containerization: Use designated, clearly labeled, and sealed containers for halogenated organic waste.[8][15] The container must be compatible with the chemical.

-

Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance.

Workflow Diagrams

To visually summarize the key safety and handling procedures, the following diagrams have been created using Graphviz.

Caption: Workflow for the safe handling of Methyl 2-bromo-6-chlorobenzoate.

Caption: Emergency response flowchart for incidents involving Methyl 2-bromo-6-chlorobenzoate.

Conclusion

Methyl 2-bromo-6-chlorobenzoate is a valuable reagent in the field of chemical synthesis. By understanding its hazards and diligently applying the safety protocols outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. A proactive approach to safety, encompassing thorough preparation, careful handling, and emergency preparedness, is the cornerstone of responsible scientific practice.

References

-

PubChem. Methyl 2-bromo-6-chlorobenzoate. National Center for Biotechnology Information. [Link]

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

-

EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

-

Temple University. Halogenated Solvents in Laboratories. [Link]

-

Safety & Risk Services. Organic Solvent Waste Disposal. [Link]

-

CP Lab Safety. Methyl 2-bromo-6-chlorobenzoate, min 98%, 1 gram. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl 2-bromo-5-chlorobenzoate. [Link]

-

SD Fine-Chem. 5-BROMO-2-CHLOROBENZOIC ACID. [Link]

-

Lab Manager. Handling and Storing Chemicals. [Link]

-

InterFocus. A Guide to Handling and Storing Chemicals in a Lab. [Link]

-

University of Toronto Scarborough. chemical handling and storage section 6. [Link]

-

Valudor Products. Safety Data Sheet: sodium benzoate. [Link]

-

Storemasta. How to Store and Handle Chemicals in Laboratories: A Complete Guide. [Link]

Sources

- 1. Methyl 2-bromo-6-chlorobenzoate | C8H6BrClO2 | CID 2759827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. calpaclab.com [calpaclab.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. campusoperations.temple.edu [campusoperations.temple.edu]

- 9. westliberty.edu [westliberty.edu]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. valudor.com [valudor.com]

- 12. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 13. mynewlab.com [mynewlab.com]

- 14. blog.storemasta.com.au [blog.storemasta.com.au]

- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 16. 7.2 Organic Solvents [ehs.cornell.edu]

- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

"solubility of Methyl 2-bromo-6-chlorobenzoate in organic solvents"

An In-Depth Technical Guide to the Solubility of Methyl 2-bromo-6-chlorobenzoate in Organic Solvents

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of Methyl 2-bromo-6-chlorobenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, offers a predictive assessment across a range of common organic solvents, and provides a detailed experimental protocol for precise solubility determination.

Introduction: Understanding the Importance of Solubility

Methyl 2-bromo-6-chlorobenzoate (C₈H₆BrClO₂) is a halogenated aromatic ester with a molecular weight of 249.49 g/mol .[1] Its utility in the synthesis of complex organic molecules necessitates a thorough understanding of its behavior in various solvent systems. Solubility is a critical parameter that influences reaction kinetics, purification strategies such as crystallization, and the overall efficiency of synthetic pathways. An informed choice of solvent can prevent issues such as poor reaction yield, difficult product isolation, and the formation of impurities. This guide aims to provide both a theoretical framework and a practical approach to understanding and determining the solubility of this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a cornerstone of predicting solubility.[2][3][4][5] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2][3][4][5]

Molecular Structure Analysis of Methyl 2-bromo-6-chlorobenzoate:

-

Polar Functional Groups: The ester group (-COOCH₃) introduces polarity due to the electronegative oxygen atoms, creating a dipole moment. This group can act as a hydrogen bond acceptor.

-

Aromatic Ring: The benzene ring is largely nonpolar, contributing to hydrophobic character.

-

Halogen Substituents: The bromine and chlorine atoms are electronegative, contributing to the overall polarity of the molecule. However, their presence also increases the molecular weight and van der Waals forces.

Overall, Methyl 2-bromo-6-chlorobenzoate can be classified as a moderately polar molecule. Its solubility will be dictated by a balance between the polar ester group and the less polar halogenated benzene ring.

Solvent Properties and Predicted Solubility:

Based on the "like dissolves like" principle, we can predict the solubility of Methyl 2-bromo-6-chlorobenzoate in various organic solvents.[2][3][4][5]

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) are expected to be good solvents. Their polarity can interact with the ester group, while their organic character can accommodate the aromatic ring.

-

Polar Protic Solvents: Solvents such as methanol and ethanol should also be effective due to their ability to engage in dipole-dipole interactions. However, the lack of a hydrogen bond donor on the solute means it cannot fully take advantage of the solvent's hydrogen bonding network.

-

Nonpolar Solvents: Nonpolar solvents like hexane and toluene are predicted to be poorer solvents. While they can interact with the nonpolar aromatic ring, they cannot effectively solvate the polar ester group.

-

Water: Due to the significant nonpolar character of the halogenated benzene ring, Methyl 2-bromo-6-chlorobenzoate is expected to have very low solubility in water.

Predicted Solubility Profile

The following table summarizes the predicted solubility of Methyl 2-bromo-6-chlorobenzoate in a range of common organic solvents. It is crucial to note that these are theoretical predictions and should be confirmed by experimental determination.

| Solvent | Chemical Formula | Dielectric Constant (20°C) | Predicted Solubility | Rationale |

| Acetone | C₃H₆O | 20.7 | High | Moderately polar aprotic solvent, good interaction with the ester group.[6] |

| Acetonitrile | C₂H₃N | 37.5 | Moderate to High | Polar aprotic solvent, should effectively solvate the molecule.[6] |

| Dichloromethane | CH₂Cl₂ | 9.1 | High | Moderately polar, effective at dissolving a wide range of organic compounds.[6] |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | High | Similar ester functionality, promoting favorable interactions.[6] |

| Ethanol | C₂H₆O | 24.6 | Moderate | Polar protic solvent, can interact with the ester group.[6] |

| Hexane | C₆H₁₄ | 1.9 | Low | Nonpolar solvent, poor interaction with the polar ester group.[6] |

| Methanol | CH₄O | 32.7 | Moderate | Polar protic solvent, similar to ethanol.[6] |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | High | Moderately polar aprotic ether, a good general-purpose solvent.[6] |

| Toluene | C₇H₈ | 2.4 | Low to Moderate | Aromatic nature may provide some interaction with the benzene ring.[6] |

| Water | H₂O | 80.1 | Very Low | Highly polar protic solvent, unable to effectively solvate the nonpolar regions.[6] |

Experimental Determination of Solubility

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of Methyl 2-bromo-6-chlorobenzoate.

4.1. Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[1]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]

-

Material Safety Data Sheet (MSDS): Consult the MSDS for Methyl 2-bromo-6-chlorobenzoate for complete safety and handling information before starting any experimental work.

4.2. Materials and Equipment

-

Methyl 2-bromo-6-chlorobenzoate (solute)

-

Selected organic solvents

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

4.3. Experimental Workflow

Caption: Experimental workflow for solubility determination.

4.4. Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of Methyl 2-bromo-6-chlorobenzoate to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture using a magnetic stirrer or vortex mixer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Check for the persistence of undissolved solid.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the analytical range of the chosen detection method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of Methyl 2-bromo-6-chlorobenzoate.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Conclusion

This guide provides a comprehensive framework for understanding and evaluating the solubility of Methyl 2-bromo-6-chlorobenzoate in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental method ensures the generation of reliable and accurate solubility data, which is essential for the successful development of chemical processes and pharmaceutical products.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry? Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

CHEM1142. (2021, January 22). Week 3 - 3. The famous "like-dissolves-like" rule! [Video]. YouTube. Retrieved from [Link]

-

Filo. (2023, February 24). Explain the solubility rule "like dissolves like" in terms of intermolecular forces that exist in solutions. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-bromo-6-chlorobenzoate. Retrieved from [Link]

-

University of California, Davis. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

Methodological & Application

"Buchwald-Hartwig amination using Methyl 2-bromo-6-chlorobenzoate"

Application Note & Protocol

Topic: Buchwald-Hartwig Amination using Methyl 2-bromo-6-chlorobenzoate: A Guide to Chemoselective C-N Coupling of Sterically Hindered Dihaloarenes

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and functional materials.[2] Its development provided a powerful alternative to classical methods that often required harsh conditions and suffered from limited functional group tolerance.[1]

This guide focuses on a particularly challenging substrate: Methyl 2-bromo-6-chlorobenzoate . This molecule presents two key hurdles that test the limits of the methodology:

-

Steric Hindrance: The presence of two ortho-substituents to both halogen atoms significantly encumbers the reaction center. This steric bulk can drastically slow the rates of key steps in the catalytic cycle, particularly the oxidative addition and reductive elimination.[3]

-

Chemoselectivity: The substrate possesses two different halogen atoms, bromine and chlorine. Achieving selective amination at one site without reacting at the other is a critical challenge.

This document, written from the perspective of a Senior Application Scientist, provides a deep dive into the mechanistic considerations and a field-proven protocol for successfully navigating these challenges. We will demonstrate how to achieve a highly chemoselective and efficient amination on the more reactive C-Br bond, leveraging modern, sterically demanding phosphine ligands that have been specifically developed for such demanding transformations.[3]

The Mechanistic Blueprint: Achieving Chemoselectivity

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Palladium(0)/Palladium(II) redox couple.[4] Understanding this cycle is paramount to controlling the reaction's outcome, especially its selectivity.

The generally accepted catalytic cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. This is often the rate-determining and selectivity-determining step.[1]

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4]

-

Reductive Elimination: The final step involves the formation of the C-N bond and the desired arylamine product, regenerating the active Pd(0) catalyst which re-enters the cycle.[1]

For Methyl 2-bromo-6-chlorobenzoate, the crucial point of selectivity arises during oxidative addition. The C-Br bond is weaker and more polarizable than the C-Cl bond, leading to a significantly lower activation barrier for oxidative addition of Pd(0). The established reactivity order for aryl halides in Buchwald-Hartwig amination is generally Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[5] By carefully selecting the catalyst and controlling reaction conditions, we can exploit this inherent reactivity difference to ensure the reaction occurs exclusively at the C-Br position. A study on the selective amination of 6-bromo-2-chloroquinoline successfully demonstrated that selective C-Br coupling is highly feasible.[6]

To overcome the severe steric hindrance, modern catalyst systems are required. First-generation catalysts are ineffective for such substrates. The breakthrough came with the development of bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos . These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which accelerates both the oxidative addition at the hindered site and the subsequent reductive elimination.[3]

Experimental Protocol: Field-Tested Methodology

This protocol is designed as a self-validating system. The choice of a pre-catalyst ensures reproducibility, while the specific conditions are optimized for high selectivity and yield for the target substrate.

Reagent and Materials Table

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Stoichiometry | Amount (for 1 mmol scale) |

| Methyl 2-bromo-6-chlorobenzoate | C₈H₆BrClO₂ | 249.50 | - | 1.0 equiv | 250 mg |

| Amine (e.g., Morpholine) | C₄H₉NO | 87.12 | 1.00 g/mL | 1.2 equiv | 105 mg (105 µL) |

| XPhos Pd G3 (Precatalyst) | C₄₅H₆₂ClNO₂PPdS | 889.00 | - | 2 mol % | 17.8 mg |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | - | 1.4 equiv | 135 mg |

| Toluene (Anhydrous, Degassed) | C₇H₈ | 92.14 | 0.867 g/mL | - | 5.0 mL (0.2 M) |

Step-by-Step Protocol

Note: This reaction is sensitive to air and moisture. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques.

-

Reaction Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (17.8 mg, 0.02 mmol) and Sodium tert-butoxide (135 mg, 1.4 mmol).

-